![molecular formula C10H6N2OS B2492953 [1]4-Tionobenzofuro[3,2-d]pirimidina CAS No. 62208-70-2](/img/structure/B2492953.png)

[1]4-Tionobenzofuro[3,2-d]pirimidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

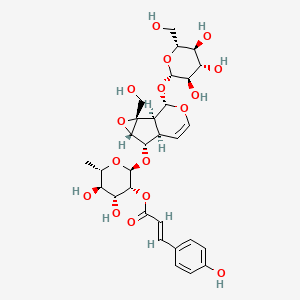

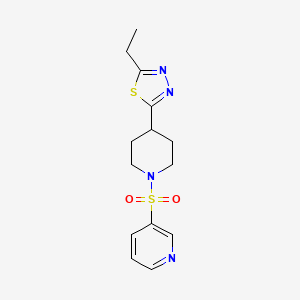

[1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione is a useful research compound. Its molecular formula is C10H6N2OS and its molecular weight is 202.23. The purity is usually 95%.

BenchChem offers high-quality [1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibición de PARP

Algunos derivados de 4-tionobenzofuro[3,2-d]pirimidina se han investigado como inhibidores de PARP-1. Al dirigirse a la poli(ADP-ribosa) polimerasa (PARP), estos compuestos podrían desempeñar un papel en la terapia contra el cáncer, particularmente en combinación con otros tratamientos .

Actividad Antitumoral

Las benzofuro[3,2-d]pirimidinas exhiben efectos antitumorales contra diversas líneas celulares de cáncer, incluidas HepG2, Bel-7402 y HeLa. Los investigadores estudian sus mecanismos de acción y su potencial como agentes quimioterapéuticos .

Síntesis Orientada a la Diversidad

Las reacciones de anulación eficientes permiten la síntesis de 1,4-dihidrobenzofuro[3,2-b]piridinas a partir de iminas α,β-insaturadas derivadas de aurona y alquinos terminales activados. Estos compuestos sirven como bloques de construcción versátiles para una mayor funcionalización y diseño de fármacos .

Aromatización y Derivados de Quinolina

Las benzofuro[3,2-c]quinolinas se pueden sintetizar a partir de 3-(2-metoxifenil)quinolin-4(1H)onas a través de una vía secuencial de cloración/desmetilacion, ciclación intramolecular. Estos derivados pueden tener diversas actividades biológicas .

3-Alquil-2-Amino Benzofuro[3,2-d]pirimidin-4(3H)-onas

En presencia de una cantidad catalítica de etóxido de sodio o K2CO3, los nucleófilos reaccionan con 4-tionobenzofuro[3,2-d]pirimidina para producir derivados 3-alquil-2-amino (ariloxi/alcoxi). Estos compuestos podrían encontrar aplicaciones en química medicinal .

Mecanismo De Acción

Target of Action

The primary target of Benzofuro[3,2-d]pyrimidine-4(3H)-thione is Poly ADP ribose polymerase-1 (PARP-1) . PARP-1 plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells .

Mode of Action

Benzofuro[3,2-d]pyrimidine-4(3H)-thione interacts with its target, PARP-1, by inhibiting its enzyme activity . This inhibition leads to the disruption of DNA repair processes, gene transcription, and cell apoptosis .

Biochemical Pathways

The inhibition of PARP-1 by Benzofuro[3,2-d]pyrimidine-4(3H)-thione affects the DNA repair pathways . It inhibits the repair of DNA single-strand breakage and aggravates DNA double-strand breakage . This disruption of DNA repair processes leads to the promotion of apoptosis in cancer cells .

Result of Action

The result of Benzofuro[3,2-d]pyrimidine-4(3H)-thione’s action is the promotion of apoptosis in cancer cells . By inhibiting PARP-1 activity, it disrupts DNA repair processes, leading to DNA damage and, ultimately, cell death .

Action Environment

The action environment of Benzofuro[3,2-d]pyrimidine-4(3H)-thione is within the cellular environment, specifically within cancer cells where PARP-1 is active

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Benzofuro[3,2-d]pyrimidine-4(3H)-thione has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the activity of Poly ADP ribose polymerase-1 (PARP-1), an enzyme that plays a crucial role in DNA damage repair, gene transcription, and cell apoptosis in cancer cells . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

In cellular processes, Benzofuro[3,2-d]pyrimidine-4(3H)-thione has been observed to have significant effects. It has been reported to inhibit the repair of DNA single-strand breakage and aggravate DNA double-strand breakage by inhibiting PARP-1 activity . This compound also promotes the apoptosis of cancer cells through the mitochondrial apoptosis pathway .

Molecular Mechanism

At the molecular level, Benzofuro[3,2-d]pyrimidine-4(3H)-thione exerts its effects through several mechanisms. It binds to the active site of the PARP-1 enzyme, inhibiting its activity and thereby affecting DNA repair processes . This inhibition of PARP-1 activity leads to the accumulation of DNA damage, which in turn triggers apoptosis, or programmed cell death .

Temporal Effects in Laboratory Settings

It has been observed that this compound exhibits superior biological activity with IC50 values for exogenous PARP-1 enzyme and SK-OV-3 cells .

Metabolic Pathways

Given its inhibitory effect on PARP-1, it is likely that it impacts pathways related to DNA repair and apoptosis .

Subcellular Localization

Given its interaction with PARP-1, an enzyme that is typically localized in the nucleus, it is plausible that this compound may also be found in this cellular compartment .

Propiedades

IUPAC Name |

1H-[1]benzofuro[3,2-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2OS/c14-10-9-8(11-5-12-10)6-3-1-2-4-7(6)13-9/h1-5H,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYGQMGDXGLAGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=S)N=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine](/img/structure/B2492888.png)

![1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2492891.png)

![tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2492892.png)